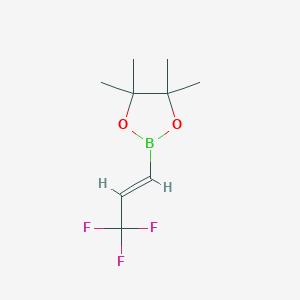

trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester

Vue d'ensemble

Description

Trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester is a chemical compound that is of significant interest in organic synthesis, particularly in the formation of trifluoromethylated organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into related boronic esters and their use in various chemical reactions, which can be extrapolated to understand the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related boronic esters is well-documented in the literature. For instance, the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester is achieved from vinylboronic acid MIDA ester and (trifluoromethyl)diazomethane in a single step, as confirmed by an X-ray study . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of boronic esters is crucial for their reactivity in chemical reactions. The X-ray study mentioned in the first paper confirms the trans-stereochemistry around the cyclopropyl ring , which is an important consideration for the stereochemistry of this compound. The precise geometry of the double bond and the trifluoromethyl group would influence its reactivity and the outcome of its reactions.

Chemical Reactions Analysis

Boronic esters are versatile intermediates in Suzuki reactions, as demonstrated by the synthesis of trans-2-(trifluoromethyl)cyclopropyl products . Similarly, the copper-catalyzed trifluoromethylation of (hetero)arylboronic acid pinacol esters with YlideFluor is another example of the chemical reactivity of boronic esters, leading to the formation of trifluoromethylated (hetero)arenes . These reactions highlight the potential utility of this compound in forming carbon-carbon bonds and introducing trifluoromethyl groups into organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic esters, such as their stability, solubility, and reactivity, are influenced by their molecular structure. The papers provided do not directly discuss these properties for this compound, but the mild reaction conditions and compatibility with a broad range of functional groups in the trifluoromethylation reactions suggest that boronic esters can be stable and versatile reagents under various conditions. Additionally, the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates indicates that pinacol esters can be used to synthesize complex organic structures with high yield and retention of configuration, which could be relevant for the synthesis and application of this compound.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The synthesis of 2-iodoazulene, starting from azulene, involves the use of azulen-2-ylboronic acid pinacol ester, prepared by iridium-catalyzed C-H borylation. This methodology, analogous to trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester, allows efficient synthesis of heterocyclic compounds (Narita et al., 2018).

Production of Azulenylglycine Derivatives

Azulen-1-ylboronic acid pinacol ester, similar in structure to this compound, is used in the synthesis of blue amino acids via the Petasis reaction, demonstrating the potential of boronic acid esters in the creation of new amino acid derivatives (Murafuji et al., 2016).

Suzuki Cross-Coupling Reaction

The synthesis of 5-arylthiazoles and various (het)aryloxazoles involves the use of thiazol-5-ylboronic acid pinacol ester and 2-TIPS-oxazol-5-ylboronic acid pinacol ester respectively, in Suzuki cross-coupling reactions. This indicates the potential of boronic acid pinacol esters, like this compound, in facilitating cross-coupling reactions (Primas et al., 2009).

Allylboration of Aldehydes

Allylboronic acid pinacol ester derivatives are used in regiospecific, diastereospecific, and enantioselective synthesis of homoallyl alcohols, indicating that similar compounds like this compound could be utilized in these types of reactions (Ishiyama et al., 2002).

Catalyzed Reactions for Fluorination and Carboxylation

The use of pinacolboronate esters in reactions catalyzed by different agents, such as Br⊘nsted acid for gem-difluoroallylation, and copper catalysts for trifluoromethylation and carboxylation of allylboronates with carbon dioxide, showcases the versatility of boronate esters in various chemical transformations (Zhang et al., 2016; Liu et al., 2023; Duong et al., 2013).

Analysis and Stability Challenges

The analysis of highly reactive pinacolboronate esters, like this compound, involves overcoming challenges related to their facile hydrolysis and poor solubility in organic solvents, as demonstrated in the analysis of 2-aminopyrimidine-5-pinacolboronate ester (Zhong et al., 2012).

Mécanisme D'action

Target of Action

Trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation . The downstream effects of these pathways include the synthesis of a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for its use in chemical reactions.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of chemically differentiated fragments . These fragments can be further used in the synthesis of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign , suggesting that it may have a minimal impact on the environment.

Orientations Futures

The use of boronic acids and their derivatives in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. Future directions may include the development of new synthetic methods involving these compounds, as well as their application in the synthesis of new pharmaceuticals and materials .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-3,3,3-trifluoroprop-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BF3O2/c1-7(2)8(3,4)15-10(14-7)6-5-9(11,12)13/h5-6H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQJLEDIJPQESE-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2130860-50-1 | |

| Record name | 4,4,5,5-tetramethyl-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2508871.png)

![[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B2508873.png)

![N-(4-chlorobenzyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2508875.png)

![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)

![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)

![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)

![5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2508888.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2508890.png)

![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride](/img/structure/B2508891.png)